The compound (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-iodophenyl)methanone, with the Chemical Abstracts Service (CAS) number 164526-13-0, is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzodioxin moiety and an iodophenyl group, which may contribute to its biological activity.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BLD Pharm. These suppliers provide detailed specifications regarding its purity and storage conditions, typically recommending storage in a sealed container at temperatures between 2°C and 8°C to maintain stability .
The compound falls under the category of organic compounds, specifically as an aromatic ketone due to the presence of the methanone functional group. It is also classified as an amino compound because of the amino group attached to the benzodioxin structure.
The synthesis of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-iodophenyl)methanone typically involves multi-step organic reactions. Common methods include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular formula for (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-iodophenyl)methanone is , with a molecular weight of approximately 381.17 g/mol . The structure features:
The structural representation can be derived from its SMILES notation: C1=CC2=C(C=C1OCCO2)N=C(C(=O)C)C . This notation encapsulates both the connectivity and stereochemistry of the molecule.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for developing synthetic pathways for derivatives or analogs that may exhibit enhanced biological activity.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity.
The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents. Specific physical properties such as melting point and boiling point are not extensively documented but are critical for practical applications in laboratories.
Chemical properties include:
The compound has potential applications in several fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4